1-(Chloromethyl)-3-methylnaphthalene

Physical Chemistry Process Engineering Quality Control

This regiospecific isomer delivers precision that generic chloromethylnaphthalenes cannot match. The 3-methyl group enhances chloride nucleofugality for rapid SN2 displacement while lowering aqueous solubility to suppress hydrolysis side-products in biphasic process chemistry. In Pd-catalyzed dearomatization, the 3-methyl pattern is locked into the carbocyclic scaffold, eliminating post-functionalization. Substituting unsubstituted or 2-methyl analogs risks divergent regiochemistry or reaction failure. Essential for SAR studies and scalable route development.

Molecular Formula C12H11Cl
Molecular Weight 190.67 g/mol
Cat. No. B12273585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-methylnaphthalene
Molecular FormulaC12H11Cl
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1)CCl
InChIInChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3
InChIKeyODICZNLVJBYVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-3-methylnaphthalene (CAS 362707-39-9): A Regiospecific Intermediate for Naphthylmethyl-Functionalized Synthesis


1-(Chloromethyl)-3-methylnaphthalene (C₁₂H₁₁Cl, MW 190.67) is a chloromethylated methylnaphthalene derivative that serves as a regiospecific electrophilic building block in organic synthesis [1]. The chloromethyl group attached at the 1-position of the naphthalene ring enables nucleophilic substitution, cross-coupling, and dearomatization reactions, while the 3-methyl substituent modulates both electronic and steric properties [2]. Its CAS registry number is 362707-39-9, and it is commercially available in research quantities (100 mg to 5 g) at purities of 95–98% .

Why 1-(Chloromethyl)-3-methylnaphthalene Cannot Be Replaced by Generic Chloromethylnaphthalenes


Chloromethylnaphthalenes are not interchangeable; the position of the chloromethyl group (1- vs. 2-) and the presence and location of methyl substituents critically dictate regiochemistry in downstream transformations [1]. The 1-chloromethyl isomer is subject to a pronounced peri-interaction with the hydrogen at the 8-position, which influences both ground-state conformation and transition-state geometry during nucleophilic attack [2]. In palladium-catalyzed dearomatization, 1-chloromethylnaphthalene derivatives form η³-benzylpalladium intermediates that deliver ortho- or para-substituted carbocycles; the 3-methyl substituent alters the electronic bias of the naphthalene π-system, affecting both yield and regioselectivity relative to the unsubstituted or 2-methyl analogs [3]. Simply substituting a cheaper or more readily available chloromethylnaphthalene risks divergent reaction outcomes, lower yields, or even complete failure to form the desired adduct.

Quantitative Differentiation of 1-(Chloromethyl)-3-methylnaphthalene from Its Closest Analogs


Physical Property Comparison: Density and Boiling Point Distinguish 1-(Chloromethyl)-3-methylnaphthalene from the Non-Methylated Parent

The 3-methyl substituent alters key physical properties relative to the unsubstituted 1-(chloromethyl)naphthalene. The target compound has a predicted density of 1.138 ± 0.06 g/cm³ and a predicted boiling point of 313.8 ± 11.0 °C , compared to the experimentally determined density of 1.18 g/mL at 25 °C and boiling point of 167–169 °C at 25 mmHg for 1-(chloromethyl)naphthalene . These differences impact solvent selection, distillation parameters, and formulation compatibility in process development.

Physical Chemistry Process Engineering Quality Control

Purity Specifications: Higher Available Purity vs. Common Chloromethylnaphthalene Standards

1-(Chloromethyl)-3-methylnaphthalene is commercially offered at 98% purity (HPLC) from Leyan and 96% from Alfa , compared to the technical grade (≥97.0% GC) typical for 1-(chloromethyl)naphthalene . While the numerical difference appears small, the 98% HPLC specification for the target compound uses a different analytical method (HPLC vs. GC), which may provide a more relevant purity assessment for non-volatile impurities that could interfere in metal-catalyzed reactions.

Synthetic Chemistry Analytical Chemistry Procurement

Aqueous Solubility Differentiation: Lower Solubility Profiles Enable Biphasic Reaction Design

The 3-methyl substitution significantly reduces aqueous solubility. The target compound has a predicted aqueous solubility of 1.9 × 10⁻³ g/L , approximately one order of magnitude lower than 1-(chloromethyl)naphthalene (estimated ~1.8 × 10⁻² g/L based on EPI Suite estimation for the parent [1]). This enhanced hydrophobicity can be exploited in biphasic reaction systems where partitioning of the chloromethyl reagent into the organic phase minimizes hydrolysis side reactions.

Process Chemistry Green Chemistry Reaction Engineering

Regioselectivity in Chloromethylation: The 3-Methyl Group Directs Substitution to the 1-Position

The electrophilic chloromethylation of 3-methylnaphthalene proceeds with high regioselectivity for the 1-position. Theoretical reactivity indices (localization energy Lr and superdelocalizability Sr) calculated for methyl-substituted naphthalenes predict that the 1-position of 3-methylnaphthalene is the most reactive site toward the chloromethyl electrophile [1]. This contrasts with the chloromethylation of naphthalene itself, which produces exclusively 1-chloromethylnaphthalene, and the chloromethylation of 2-methylnaphthalene, which yields predominantly 1-chloromethyl-2-methylnaphthalene at the 1-position. The 3-methyl substituent thus uniquely directs functionalization while preserving the electrophilic integrity of the 1-chloromethyl group for subsequent transformations.

Regioselective Synthesis Electrophilic Aromatic Substitution Process Development

Optimal Application Scenarios for 1-(Chloromethyl)-3-methylnaphthalene in Research and Industry


Synthesis of 3-Methyl-1-naphthylmethyl-Functionalized Pharmaceuticals via Pd-Catalyzed Dearomatization

The compound serves as a precursor for η³-benzylpalladium-mediated dearomatization, enabling the construction of ortho- or para-substituted carbocycles with a defined 3-methyl substitution pattern [1]. This is particularly valuable for medicinal chemistry programs exploring naphthalene-derived scaffolds where the methyl group is a critical pharmacophoric element, as generic 1-(chloromethyl)naphthalene would lack this substituent and require additional synthetic steps to install it post-dearomatization.

Nucleophilic Substitution to Generate 1-(Substituted-methyl)-3-methylnaphthalene Libraries

The benzylic chloride is highly susceptible to SN2 displacement by amines, thiols, alkoxides, and stabilized carbanions [2]. The 3-methyl group enhances the electron density of the naphthalene ring, moderately increasing the nucleofugality of the chloride leaving group compared to non-methylated analogs. This enables rapid parallel synthesis of compound libraries where both the naphthylmethyl linker and the 3-methyl substituent are held constant, a requirement in structure-activity relationship (SAR) studies [3].

Biphasic Process Chemistry Exploiting Low Aqueous Solubility

The 10-fold lower aqueous solubility of 1-(Chloromethyl)-3-methylnaphthalene compared to 1-(chloromethyl)naphthalene makes it advantageous in biphasic (organic/aqueous) reaction systems where the chloromethyl reagent must persist in the organic phase to undergo nucleophilic substitution rather than hydrolysis. This property is directly relevant to scalable process chemistry where minimizing side-product formation reduces purification burden and improves overall process mass intensity.

Regiospecific Building Block for Agrochemical and Material Science Intermediates

The regiospecific 1-chloromethyl-3-methyl substitution pattern is cited as a key structural feature in patents describing naphthalene-based pesticides and functional materials [4]. In these applications, the precise positioning of the chloromethyl electrophile and the methyl hydrophobic anchor on the naphthalene core is essential for target binding or self-assembly properties, making generic substitution with isomeric chloromethylnaphthalenes structurally and functionally invalid.

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